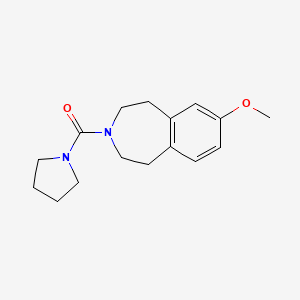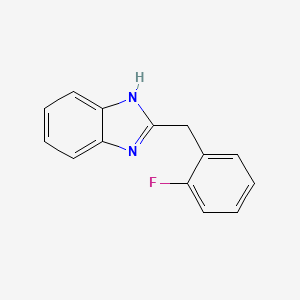![molecular formula C17H18F3N5O B5667633 2-methyl-5-[3-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-benzimidazole](/img/structure/B5667633.png)
2-methyl-5-[3-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that exhibit a wide range of biological and chemical properties. The structure contains multiple functional groups, including benzimidazole, triazole, tetrahydropyran, and trifluoroethyl groups, which contribute to its complex reactivity and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of similar compounds involves multistep reactions, starting from basic heterocyclic scaffolds like benzimidazole and triazole. The process often requires specific conditions for the introduction of side chains and functional groups. For instance, the synthesis of related benzimidazole derivatives can involve cyclization reactions, coupling reactions, and the use of specific reagents to introduce the tetrahydropyran and trifluoroethyl groups (Elotmani, Mahi, & Essassi, 2002).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the configuration and conformation of the synthesized compound. For compounds with similar complexity, studies have shown how tautomerism and intermolecular hydrogen bonding can influence the crystal packing and molecular conformation (Dzvinchuk & Lozinskii, 2006).
Chemical Reactions and Properties
The presence of multiple functional groups in the compound allows for a variety of chemical reactions. For example, the benzimidazole moiety can undergo nucleophilic substitution reactions, while the triazole ring can participate in cycloaddition reactions. These reactions can be leveraged to further modify the compound or to incorporate it into more complex molecules (Abdelhamid, Baghos, & Halim, 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are significantly influenced by their molecular structure. The functional groups and overall molecular geometry affect the compound's interaction with solvents and its phase behavior (Yu, Zhou, Zhao, & Yu, 2004).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are dictated by the functional groups present. The benzimidazole and triazole rings contribute to the compound's acidity and basicity, while the tetrahydropyran and trifluoroethyl groups influence its reactivity and stability (Sparatore, Novelli, & Sparatore, 1997).
Propriétés
IUPAC Name |
2-methyl-6-[5-(oxan-4-yl)-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c1-10-21-13-3-2-12(8-14(13)22-10)16-23-15(11-4-6-26-7-5-11)24-25(16)9-17(18,19)20/h2-3,8,11H,4-7,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLLGZYCLANWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C3=NC(=NN3CC(F)(F)F)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5667556.png)
![5-acryloyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5667560.png)

![methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5667584.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5667599.png)
![4-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5667607.png)
![1-(4-fluorobenzyl)-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5667617.png)
![(3aR*,9bR*)-2-[(5-methyl-2-furyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5667622.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5667640.png)

![4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5667649.png)
![2-{[ethyl(2-hydroxyethyl)amino]methyl}-6-methylquinolin-4-ol](/img/structure/B5667657.png)
